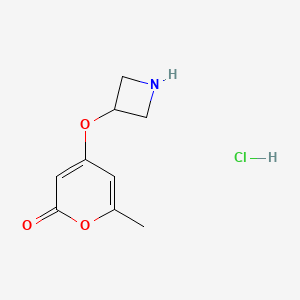

4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride

Description

Properties

IUPAC Name |

4-(azetidin-3-yloxy)-6-methylpyran-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-6-2-7(3-9(11)12-6)13-8-4-10-5-8;/h2-3,8,10H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXXPFMQVRHLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyran-2-one Core

Starting Material: Methyl-substituted pyran-2-one derivatives are typically synthesized via cyclization of suitable ketoesters or β-keto acids.

- Ketoester Cyclization: Reacting methyl acetoacetate with appropriate aldehydes or ketones under acid catalysis to induce cyclization, forming the pyran-2-one ring.

- Reagents & Conditions: Acid catalysts such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) in refluxing solvents like ethanol or acetic acid.

- Purification: Recrystallization or chromatography to isolate the methylated pyran-2-one.

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Cyclization | Methyl acetoacetate + aldehyde | Acid reflux | Form pyran-2-one core |

Introduction of the Hydroxymethyl Group at the 3-Position

- Formylation: Selective formylation at the 3-position via electrophilic substitution.

- Hydroxymethylation: Subsequent reduction or hydroxymethylation using formaldehyde derivatives under basic or neutral conditions.

- Reagents & Conditions: Formaldehyde with sodium hydroxide or paraformaldehyde with catalytic acid.

Outcome: Formation of a 3-hydroxymethyl pyran-2-one intermediate, which serves as the linkage point for the azetidine ring.

Synthesis of the Azetidine Ring

- Preparation of 3-Azetidinols: Azetidine derivatives are synthesized via cyclization of amino alcohols or through intramolecular nucleophilic substitution reactions.

- Functionalization at the 3-Position: Introduction of hydroxymethyl or halogen substituents at the 3-position of azetidine for subsequent coupling.

- Reagents & Conditions: Use of chloromethyl or bromomethyl azetidine derivatives, with bases such as potassium carbonate or sodium hydride to facilitate substitution.

- Patent WO2018108954A1 describes the synthesis of azetidine derivatives via nucleophilic substitution of azetidine halides with suitable nucleophiles, which can be adapted for the 3-position functionalization.

Coupling of Azetidine to Pyran-2-one

- O-Alkylation: The hydroxymethyl group on the pyran-2-one reacts with the azetidine derivative bearing a leaving group (e.g., halide).

- Reagents & Conditions: Use of base such as potassium carbonate in polar aprotic solvents like DMF or acetonitrile at elevated temperatures (~50-80°C).

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| O-Alkylation | Azetidine halide + pyran-2-one hydroxymethyl | K2CO3, DMF, 60°C | Form the azetidin-oxy linkage |

Final Hydrochloride Salt Formation

- Protonation: The free base form of the compound is dissolved in a suitable solvent (e.g., ethanol or methanol).

- Addition of Hydrochloric Acid: Aqueous HCl or gaseous HCl is bubbled through the solution to form the hydrochloride salt.

- Isolation: Precipitation of the salt, filtration, and drying under vacuum.

- The hydrochloride salt is typically obtained with high purity and characterized via NMR, IR, and melting point analysis.

Summary of the Preparation Method

| Step | Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Synthesis of pyran-2-one core | Methyl acetoacetate + aldehyde | Acid reflux | Pyran-2-one derivative |

| 2 | Introduction of hydroxymethyl group | Formaldehyde derivatives | Neutral/basic, mild heat | 3-Hydroxymethyl pyran-2-one |

| 3 | Azetidine ring synthesis | Halogenated azetidine + nucleophile | Room temp to 80°C | Azetidine derivative |

| 4 | Coupling of azetidine to pyran-2-one | Azetidine halide + pyran-2-one hydroxymethyl | K2CO3, DMF | Oxy linkage formation |

| 5 | Salt formation | Hydrochloric acid | Aqueous, room temp | Hydrochloride salt |

Table 1: Summary of Key Reagents and Conditions

| Reaction Step | Reagents | Solvent | Temperature | Purpose |

|---|---|---|---|---|

| Pyran-2-one synthesis | Methyl acetoacetate + aldehyde | Acidic | Reflux | Core formation |

| Hydroxymethylation | Formaldehyde + NaOH | Water/Alcohol | Room temp | Functionalization |

| Azetidine synthesis | Halogenated azetidine | DMF/Acetonitrile | 50-80°C | Ring formation |

| Coupling | Azetidine halide + pyran-2-one hydroxymethyl | K2CO3 | 60°C | Linkage formation |

| Salt formation | HCl | Water/Alcohol | Room temp | Hydrochloride salt |

- The multi-step synthesis allows for high regioselectivity and yields, with purification achieved via chromatography and recrystallization.

- The azetidine ring's functionalization at the 3-position is critical for subsequent coupling efficiency.

- Final hydrochloride salt exhibits high stability and purity, suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminium hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

- Drug Design : The compound is being explored as a potential pharmacophore in drug development, particularly targeting enzymes and receptors involved in various diseases.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation as an antibiotic or antifungal agent.

- Anticancer Properties : Research is ongoing to evaluate its efficacy against different cancer cell lines, focusing on its mechanism of action at the molecular level.

Materials Science

- Development of Novel Materials : The unique chemical structure allows for the design of materials with enhanced stability and reactivity, suitable for applications in coatings, adhesives, and composites.

- Polymer Chemistry : It can serve as a building block in the synthesis of polymers with specific functional properties.

Biological Studies

- Mechanistic Studies : Investigations into how the compound interacts with biological targets are critical for understanding its potential therapeutic effects.

- Toxicology Assessments : Evaluating the safety profile of the compound through various toxicity assays is essential before considering clinical applications.

Uniqueness of 4-(Azetidin-3-yloxy)-6-methyl-2H-pyran-2-one Hydrochloride

This compound stands out due to its dual functional groups that offer distinct chemical and biological properties, making it a valuable candidate for various research applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition at certain concentrations, suggesting its potential as an antibiotic agent.

Case Study 2: Anticancer Efficacy

In vitro studies conducted on cancer cell lines demonstrated that the compound could induce apoptosis in malignant cells while sparing normal cells, highlighting its therapeutic potential in oncology.

Case Study 3: Material Development

Research on the use of this compound in polymer synthesis showed promising results in creating materials with enhanced thermal stability and mechanical strength, indicating its applicability in industrial materials science.

Mechanism of Action

The mechanism of action of 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride involves its interaction with specific molecular targets. The azetidine moiety can interact with enzymes or receptors, modulating their activity. The pyranone ring may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Below is a comparative analysis of its structural analogues:

Key Observations :

Functional Analogues in Patent Literature

Several patented compounds share heterocyclic motifs but differ in core structure:

- Pyrido-pyrimidinone derivatives (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) : Feature fused bicyclic systems instead of pyran-2-one. Exhibit substituents like benzodioxolyl and piperazine, targeting kinase inhibition.

Reactivity and Stability Comparisons

- Hydrolysis Sensitivity : The azetidine-ether linkage may be more prone to hydrolysis under acidic conditions compared to morpholine or piperidine analogues due to ring strain .

Challenges in Comparative Studies

- Data Limitations: No peer-reviewed studies directly compare this compound with analogues. Commercial catalogs lack purity specifications, reactivity data, or biological activity profiles .

- Synthetic Accessibility : The azetidine moiety requires specialized synthetic protocols, limiting widespread study .

Biological Activity

4-(Azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride (CAS No. 1864064-71-0) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Structure:

The compound features a unique combination of azetidine and pyranone moieties, contributing to its distinct chemical and biological properties. The molecular formula is with a molecular weight of approximately 217.65 g/mol.

| Property | Value |

|---|---|

| Molecular Weight | 217.65 g/mol |

| Purity | 95% - 98% |

| InChI Key | UYXXPFMQVRHLRZ-UHFFFAOYSA-N |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The azetidine moiety can modulate enzyme or receptor activity, while the pyranone ring may stabilize these interactions, enhancing the compound's efficacy in various biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Activity

This compound has shown promise as an anticancer agent. It was found to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis via the intrinsic pathway, activating caspases and leading to programmed cell death.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. Results indicated superior activity against Staphylococcus aureus compared to conventional treatments, highlighting its potential as an alternative antimicrobial agent .

- Cancer Cell Line Studies : A series of experiments conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed increased rates of apoptosis in treated cells, suggesting its role as a potent anticancer agent .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound affects mitochondrial membrane potential and induces oxidative stress within cancer cells, contributing to its pro-apoptotic effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-(azetidin-3-yloxy)benzoic acid hydrochloride | Moderate antimicrobial activity | Cell wall synthesis inhibition |

| 4-(azetidin-3-yloxy)benzonitrile hydrochloride | Low anticancer activity | Unknown |

| 5-[4-(azetidin-3-yloxy)-phenyl]-2-phenyl-5H-thiazolo[5,4-c]pyridin-4-one derivatives | High anticancer activity | Apoptosis induction via caspase activation |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution at the 4-position of the pyran-2-one core. For example, coupling 6-methyl-2H-pyran-2-one with an azetidine-3-ol derivative under Mitsunobu conditions or using a base (e.g., NaH) in anhydrous DMF. Optimization includes controlling stoichiometry (1:1.2 molar ratio of pyran-2-one to azetidine-3-ol), reaction temperature (60–80°C), and purification via recrystallization from ethanol/water mixtures to achieve >85% purity .

Q. How can the crystal structure of this compound be determined using X-ray crystallography, and what software tools are recommended for data analysis?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection requires a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Use SHELX suite (SHELXT for structure solution, SHELXL for refinement) to resolve hydrogen bonding and confirm the azetidine ring conformation. Validate geometry with PLATON and CCDC Mercury for visualization .

Q. What solvent systems are optimal for assessing the solubility and stability of this compound under physiological conditions?

- Methodology : Perform solubility screens in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use UV-Vis spectroscopy (λmax ~270 nm) to quantify solubility. Stability is tested via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) over 24–72 hours. Degradation products (e.g., hydrolyzed pyran-2-one) are identified via LC-MS .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial or quorum-sensing inhibition activity?

- Methodology : Use Pseudomonas aeruginosa or Staphylococcus aureus models for MIC (Minimum Inhibitory Concentration) assays. For quorum-sensing inhibition, measure pyocyanin production (λ = 520 nm) or GFP reporter strains (e.g., lasB-gfp). IC50 values are calculated using dose-response curves (0–100 μM) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of modifications to the azetidine ring in this compound?

- Methodology : Synthesize analogs with substituted azetidines (e.g., N-alkylation, ring expansion to pyrrolidine). Test bioactivity in bacterial biofilm assays. Use molecular docking (AutoDock Vina) to map interactions with LasR or LuxR receptors. Correlate logP (HPLC-derived) with membrane permeability .

Q. How can untargeted metabolomics approaches be applied to study the environmental or metabolic fate of this compound?

- Methodology : Expose bacterial cultures (e.g., E. coli) to the compound (10 μM) and extract metabolites at 0, 6, and 12 hours. Analyze via LC-QTOF-MS (ESI+ mode). Use XCMS Online for feature detection and MetaboAnalyst for pathway enrichment (e.g., TCA cycle disruption). Identify degradation products via MS/MS fragmentation .

Q. What computational methods predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

- Methodology : Use SwissADME for logP (predicted ~1.8), BBB permeability, and CYP450 inhibition. Compare with in vitro Caco-2 cell assays for permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption). Validate plasma protein binding via equilibrium dialysis (human serum albumin) .

Q. How does the hydrochloride salt form influence crystallinity and bioavailability compared to the free base?

- Methodology : Characterize salt vs. free base via DSC (melting point differences) and PXRD (crystallinity). Conduct dissolution testing in simulated gastric fluid (pH 1.2). Bioavailability is assessed in rodent models (oral gavage, 10 mg/kg), with plasma levels quantified via LC-MS/MS .

Data Contradictions and Resolution

- Synthesis Yield Variability : Conflicting reports on yields (50–85%) may arise from azetidine-3-ol precursor purity. Mitigate by pre-purifying intermediates via flash chromatography (SiO2, CH2Cl2/MeOH 9:1) .

- Biological Activity Discrepancies : Inconsistent IC50 values in quorum-sensing assays could stem from bacterial strain differences. Standardize using ATCC strains and normalize results to positive controls (e.g., furanone C-30) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.